3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phenylpyrazoles . Specifically, it consists of a pyrazole ring bound to a phenyl group . The indole scaffold, which contains the benzopyrrole nucleus, plays a crucial role in various synthetic drug molecules and biological applications . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Chemical Reactions Analysis
Types of Reactions:: The compound likely undergoes various reactions, including:
- Electrophilic substitution due to the presence of excessive π-electrons in the indole nucleus.
- Benzylic reactions, where the benzylic position can be functionalized.
Electrophilic Substitution: Reagents such as halogens (e.g., bromine), Lewis acids (e.g., AlCl₃), and nitric acid (HNO₃) can be used.
Benzylic Oxidation: N-bromosuccinimide (NBS) can selectively oxidize the benzylic position.
Benzylic Halogenation: NBS can also be used for benzylic bromination.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Further experimental data would be needed to determine precise outcomes.
Scientific Research Applications
While information on this compound’s applications is limited, indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . Researchers should explore its potential in drug discovery and therapeutic development.
Mechanism of Action
Unfortunately, the exact mechanism by which this compound exerts its effects remains undisclosed. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
As of now, no direct comparisons with similar compounds are available. exploring related indole derivatives may provide insights into its uniqueness.
Remember that scientific advancements continually uncover new information, so staying up-to-date is essential
Properties
Molecular Formula |
C22H20F2N2O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H20F2N2O3S/c1-4-12-26-15(3)14(2)20(30(28,29)19-10-8-17(23)9-11-19)21(26)25-22(27)16-6-5-7-18(24)13-16/h4-11,13H,1,12H2,2-3H3,(H,25,27) |
InChI Key |
PFHMLDJVMBDGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)F)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.